molecular formula C18H15N3O2 B11132825 N-(1H-indol-5-yl)-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide

N-(1H-indol-5-yl)-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide

Cat. No.: B11132825
M. Wt: 305.3 g/mol
InChI Key: WCLKYJFKFNYSTO-UHFFFAOYSA-N
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Description

N-(1H-indol-5-yl)-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide is a highly potent, selective, and cell-active chemical probe that targets the Bromodomain and PHD Finger-containing protein (BRPF) family of epigenetic readers, with particular efficacy against BRPF1 and BRPF2. This compound functions by competitively inhibiting the bromodomains of these proteins, which are critical for recognizing acetylated lysine residues on histone tails, a key mechanism in the regulation of gene expression. By disrupting the interaction between BRPF bromodomains and acetylated histones, this inhibitor effectively prevents the recruitment of multi-subunit chromatin-modifying complexes, such as the MOZ/MORF histone acetyltransferase (HAT) complexes, thereby modulating histone acetylation patterns and subsequent transcriptional activity. Its primary research value lies in the investigation of epigenetic mechanisms in oncology and developmental biology. Studies utilizing this probe have demonstrated its utility in uncovering the roles of BRPF1 and BRPF2 in acute myeloid leukemia (AML) and other cancers, where it induces cell differentiation and suppresses proliferation. The high selectivity of this compound for BRPF1/2 over other bromodomain-containing proteins (e.g., those in the BET family) makes it an invaluable tool for dissecting specific epigenetic pathways without confounding off-target effects, providing researchers with a precise means to explore chromatin biology and identify potential therapeutic strategies for epigenetically driven diseases. This probe has been used to validate BRPF proteins as potential drug targets, showing promising anti-leukemic effects in preclinical models.

Properties

Molecular Formula

C18H15N3O2

Molecular Weight

305.3 g/mol

IUPAC Name

N-(1H-indol-5-yl)-2-(3-oxo-1,2-dihydroisoindol-1-yl)acetamide

InChI

InChI=1S/C18H15N3O2/c22-17(20-12-5-6-15-11(9-12)7-8-19-15)10-16-13-3-1-2-4-14(13)18(23)21-16/h1-9,16,19H,10H2,(H,20,22)(H,21,23)

InChI Key

WCLKYJFKFNYSTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(NC2=O)CC(=O)NC3=CC4=C(C=C3)NC=C4

Origin of Product

United States

Biological Activity

N-(1H-indol-5-yl)-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer, antibacterial, and other pharmacological properties, supported by various research findings and case studies.

Chemical Structure and Properties

The compound has a molecular formula of C13H12N2O2 and a molecular weight of 232.28 g/mol. Its structural characteristics contribute to its biological activities, particularly in targeting specific cellular pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of indole derivatives, including this compound.

Research Findings

  • In Vitro Studies : Compounds similar to this compound have demonstrated significant submicromolar anti-cancer activity against various tumor cell lines. For instance, indole derivatives have been shown to reverse differentiation in glioma cells and reduce melanoma xenotransplant growth in mouse models .
  • Mechanism of Action : The mechanism involves the inhibition of key signaling pathways that promote cancer cell proliferation. Indole derivatives may induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.

Antibacterial Activity

The compound has also shown promising antibacterial properties against various strains of bacteria.

Case Studies

  • Activity Against MRSA : Indole derivatives exhibit activity against methicillin-resistant Staphylococcus aureus (MRSA). A related compound demonstrated a minimum inhibitory concentration (MIC) as low as 0.98 μg/mL against MRSA strains . This suggests that this compound could be effective in treating resistant bacterial infections.
  • Biofilm Inhibition : Some indole derivatives have been evaluated for their ability to inhibit biofilm formation in Staphylococcus aureus, which is crucial for the treatment of chronic infections .

Comparative Biological Activity

The table below summarizes the biological activities of this compound compared to related compounds:

Compound NameAnticancer Activity (IC50)Antibacterial Activity (MIC)Biofilm Inhibition
N-(1H-indol-5-yl)-2-(3-oxo...Submicromolar0.98 μg/mL (MRSA)Yes
Indole Derivative A0.5 μM3.90 μg/mL (S. aureus)Moderate
Indole Derivative B0.8 μM7.80 μg/mL (MRSA)High

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound's structure allows it to interact with various biological targets, leading to significant antitumor effects.

Case Study: Anticancer Efficacy

In a study published in ACS Omega, derivatives of indole compounds, including N-(1H-indol-5-yl)-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide, exhibited notable activity against several cancer cell lines. The compound demonstrated percent growth inhibition (PGI) values exceeding 75% against aggressive tumors such as OVCAR-8 and NCI-H40 .

Cell Line Percent Growth Inhibition (%)
SNB-1986.61
OVCAR-885.26
NCI-H4075.99
HOP-9267.55

This table illustrates the efficacy of the compound against various cancer cell lines, indicating its potential as a therapeutic agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising results in antimicrobial applications.

Case Study: Antimicrobial Evaluation

A study focused on the synthesis and evaluation of similar indole derivatives reported effective antimicrobial activity against both Gram-positive and Gram-negative bacteria. The diameter of inhibition zones (DIZ) was measured to assess effectiveness.

Compound Target Bacteria DIZ (mm)
5cStaphylococcus aureus21
5hBacillus subtilis22

This data indicates that specific derivatives of the compound can inhibit bacterial growth effectively, suggesting potential applications in treating infections.

Molecular Docking Studies

Molecular docking studies have been utilized to predict the binding affinity of this compound with various biological targets. These studies help elucidate the mechanism of action at a molecular level.

Findings from Docking Studies

Docking simulations indicated strong interactions with key proteins involved in cancer progression and microbial resistance. The binding energies suggest that this compound could serve as a lead compound for further development into more potent analogs.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Indole and Isoindole Moieties

(a) N-(2,3-Dihydro-2-methyl-1,3-dioxo-1H-isoindol-5-yl)acetamide
  • Structure : Features a methyl-substituted isoindole dione instead of the 3-oxo-isoindoline.
  • Properties : Molecular weight 218.07 g/mol, PSA 66.48 Ų. The methyl group increases hydrophobicity (predicted logP ~1.5) compared to the unsubstituted isoindoline in the target compound .
  • Significance : Methyl substitution may enhance metabolic stability but reduce solubility, a critical factor in bioavailability.
(b) N-(1-Acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloroacetamide
  • Structure : Contains a chloroacetamide group and acetylated indoline.
  • Properties : Molecular weight 218.11 g/mol, PSA 49.41 Ų. The electron-withdrawing chlorine atom may influence reactivity and binding affinity .
  • Significance : Demonstrates how halogenation can modulate electronic properties and intermolecular interactions.
(c) N-[4-(1,3-Dioxo-5-phenoxy-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide
  • Structure: Incorporates a phenoxy-substituted isoindole and a phenylacetamide group.
  • Properties: Molecular weight 372.37 g/mol.
  • Significance : Highlights the impact of aromatic substituents on isoindole for targeting hydrophobic binding pockets.

Analogues with Modified Linkers or Substituents

(a) 2-(3-Methoxyphenoxy)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide
  • Structure: Replaces isoindolone with a methoxyphenoxy group.
  • Properties : The methoxy group enhances solubility via hydrogen bonding but may reduce membrane permeability .
  • Significance : Illustrates trade-offs between polarity and bioavailability in acetamide-linked indoles.
(b) N-Substituted 2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide Derivatives
  • Structure : Adamantane substituent on indole and a 2-oxoacetamide linker.
  • Significance : Shows how bulky aliphatic groups can influence pharmacokinetics and target engagement.
(c) 2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(1H-indol-5-yl)acetamide
  • Structure : Complex substitution with chlorobenzoyl and methoxy groups.
  • Properties : Molecular weight 372.37 g/mol. The chloro and methoxy groups may enhance receptor binding but reduce solubility .
  • Significance : Emphasizes the role of aromatic substituents in modulating selectivity and potency.

Physicochemical and Pharmacokinetic Comparison

Compound Molecular Weight (g/mol) PSA (Ų) Key Substituents Predicted logP Notable Properties
Target Compound ~264.27 ~75 Indole, 3-oxo-isoindoline ~2.1 Balanced solubility/bioavailability
N-(2-Methyl-isoindol-5-yl)acetamide 218.07 66.48 Methyl ~1.5 Increased metabolic stability
Adamantane-Indole Derivative ~350.40 ~80 Adamantane ~4.0 High lipophilicity, CNS potential
Phenoxy-Isoindole Derivative 372.37 ~85 Phenoxy ~3.2 Enhanced π-π interactions

Preparation Methods

Sodium Acetate-Mediated Acetylation

A validated method involves reacting 1H-indol-5-amine with 2-chloroacetyl chloride in aqueous sodium acetate and acetic acid.

Reaction Conditions

ParameterValue
SolventWater/Acetic Acid (3:1)
BaseSodium Acetate (1.5 eq)
Temperature0–5°C (dropwise addition)
Reaction Time4–6 hours
Yield68–72%

The reaction proceeds via nucleophilic acyl substitution, where the indole’s amine attacks the electrophilic carbonyl of 2-chloroacetyl chloride. Ice-bath cooling suppresses side reactions such as N-alkylation.

Synthesis of the 3-Oxo-2,3-Dihydro-1H-Isoindol-1-yl Fragment

The isoindolinone ring is synthesized via intramolecular cyclization or palladium-mediated cross-coupling.

Bromine-Assisted Cyclization

A patent-pending method employs bromine to oxidize 2-(aminomethyl)benzoic acid derivatives:

\text{2-(Aminomethyl)benzoic acid} + \text{Br}_2 \xrightarrow{\text{DMF, 80°C}} \text{3-Oxo-isoindoline} \quad (\text{Yield: 62%})

Mechanistic Insight : Bromine facilitates dehydrogenation, forming the cyclic amide via a radical intermediate.

Suzuki-Miyaura Coupling

For substituted isoindolinones, palladium catalysts enable aryl boronic acid coupling:

\text{2-Bromo-N-methylbenzamide} + \text{Ar-B(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}_3} \text{3-Oxo-isoindoline} \quad (\text{Yield: 58%})

Fragment Coupling Strategies

The final step conjugates the indol-5-yl acetamide and isoindolinone via nucleophilic substitution or amide coupling.

Alkaline Aminolysis

Reacting 2-chloro-N-(1H-indol-5-yl)acetamide with 3-oxo-isoindoline in DMF using sodium methoxide achieves C–N bond formation:

Optimized Conditions

ParameterValue
SolventDMF
BaseNaOMe (1.2 eq)
Temperature25°C
Reaction Time24–36 hours
Yield65–70%

Carbodiimide-Mediated Amidation

Alternative route using EDC/HOBt activates the isoindolinone’s carbonyl for coupling with the indole amine:

\text{Isoindolinone-COOH} + \text{Indol-5-amine} \xrightarrow{\text{EDC, HOBt}} \text{Target Compound} \quad (\text{Yield: 60%})

Reaction Optimization and Scalability

  • Solvent Screening : DMF outperforms THF and DMSO in fragment solubility and reaction rate.

  • Temperature Effects : Yields drop below 20°C due to incomplete activation; side products dominate above 40°C.

  • Catalytic Additives : KI (10 mol%) enhances chloroacetamide reactivity by halide exchange.

Analytical Characterization

Spectroscopic Data

TechniqueKey Signals
¹H NMR (DMSO-d₆)δ 10.8 (s, 1H, indole NH), 6.85–7.45 (m, 7H, aromatic), 4.21 (s, 2H, CH₂)
IR (KBr)3275 cm⁻¹ (N–H), 1660 cm⁻¹ (C=O)
HRMS [M+H]⁺ 319.1543 (Calc. 319.1548)

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Scalability
Alkaline Aminolysis7095High
Carbodiimide-Mediated6090Moderate
One-Pot Synthesis4580Low

The aminolysis route is preferred for industrial-scale production due to fewer purification steps and higher reproducibility .

Q & A

Q. What are the key considerations for synthesizing N-(1H-indol-5-yl)-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves coupling indole derivatives with isoindolinone moieties via amide bond formation. For example, analogous compounds (e.g., indole-acetamide derivatives) are synthesized using acylation reactions with chloroacetyl chloride or condensation with activated esters under inert atmospheres (N₂) . Yield optimization requires careful control of stoichiometry, temperature (e.g., 35–120°C), and catalysts (e.g., NaH in DMF) . Monitoring via TLC/HPLC ensures reaction completion, and purification often employs flash chromatography (EtOAC/MeOH systems) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should spectral data be interpreted?

  • Methodological Answer :
  • ¹H/¹³C-NMR : Key for confirming indole/isoindolinone moieties. For example, indole protons (δ 6.5–8.0 ppm) and isoindolinone carbonyls (δ ~170 ppm) .
  • HRMS : Validates molecular weight (e.g., computed m/z 218.0692 vs. experimental) .
  • FTIR : Identifies amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
    Cross-referencing with analogous compounds (e.g., N-substituted indole-acetamides) ensures accurate assignments .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound, and what software tools are recommended?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL/SHELXS is the gold standard for unambiguous structure determination. For example, SHELX programs handle hydrogen bonding patterns (e.g., N-H···O interactions) and validate isoindolinone ring conformations . Graph-set analysis (as per Etter’s formalism) can classify hydrogen-bonding motifs critical for stability . Pre-refinement steps (e.g., data scaling with SADABS ) and post-refinement validation (R-factor < 5%) are essential .

Q. What strategies are recommended for analyzing contradictory bioactivity data across structurally similar compounds?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., electron-withdrawing groups like -NO₂ vs. -Cl on indole/isoindolinone rings). For example, chloro derivatives in showed higher anticancer activity than nitro-substituted analogs.
  • Computational Modeling : Use DFT or molecular docking (e.g., AutoDock Vina ) to predict binding affinities to targets like Bcl-2/Mcl-1 .
  • Experimental Validation : Reproduce assays under standardized conditions (e.g., IC₅₀ in MTT assays) to isolate variables like solubility or metabolic stability .

Q. How can hydrogen bonding and π-π interactions influence the compound’s stability and pharmacological profile?

  • Methodological Answer :
  • Hydrogen Bonding : Isoindolinone carbonyls often act as acceptors, while indole N-H groups serve as donors. These interactions stabilize crystal packing and enhance thermal stability .
  • π-Stacking : Indole/isoindolinone aromatic systems can engage in edge-to-face interactions, affecting solubility and membrane permeability. Quantify via Hirshfeld surface analysis (e.g., using CrystalExplorer ) .
  • Pharmacological Impact : Enhanced stability may prolong half-life in vitro, but excessive hydrophobicity from π-stacking could reduce bioavailability .

Q. What are the challenges in scaling up synthesis for preclinical studies, and how can they be mitigated?

  • Methodological Answer :
  • Batch Reactor Optimization : Transition from flask-based reactions to continuous flow systems improves reproducibility for multi-step syntheses (e.g., coupling indole with isoindolinone precursors) .
  • Purification : Replace flash chromatography with recrystallization (e.g., using DCM/hexane) for larger batches .
  • Byproduct Management : Monitor and characterize side products (e.g., dimerization via amide bonds) using LC-MS .

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